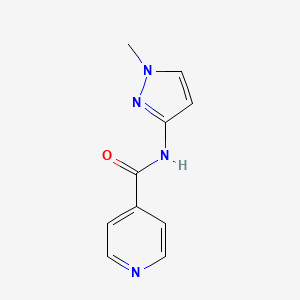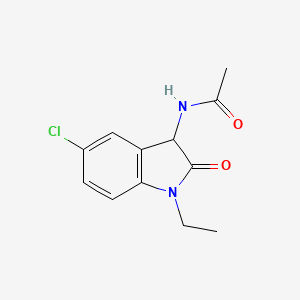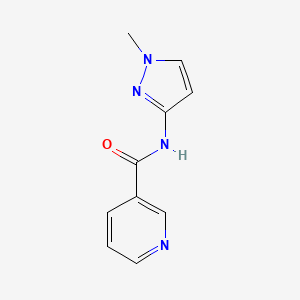
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide, also known as 3-MA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the class III phosphoinositide 3-kinase (PI3K) and is widely used in various studies to investigate the role of autophagy in various biological processes.
Mechanism of Action
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide inhibits the activity of the class III PI3K, which is involved in the regulation of autophagy. PI3K is a lipid kinase that phosphorylates phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI3P). PI3P is a critical regulator of autophagy and is involved in the formation of autophagosomes. By inhibiting the activity of PI3K, N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide can induce autophagy and promote the degradation of cellular components.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. It can induce autophagy and promote the degradation of cellular components. It has also been shown to inhibit the growth of various cancer cell lines and promote apoptosis. In addition, N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide has several advantages for lab experiments. It is a potent inhibitor of the class III PI3K and can induce autophagy, making it a useful tool for investigating the role of autophagy in various biological processes. It has also been shown to have anti-cancer and anti-inflammatory effects, making it a potential therapeutic agent. However, there are also some limitations to the use of N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide. It is a relatively new compound, and its long-term effects are not yet known. In addition, it may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide in scientific research. One area of interest is the role of autophagy in aging and age-related diseases. N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide could be used to investigate the role of autophagy in the aging process and in the development of age-related diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide as a potential therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the efficacy and safety of N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide as a therapeutic agent in humans.
Synthesis Methods
The synthesis of N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide involves several steps. The starting material is 4-cyano-2-methylpyridine, which is reacted with hydrazine hydrate to form 2-methylpyrazine. The resulting compound is then reacted with acetic anhydride to form 2-acetyl-3-methylpyrazine. The final step involves reacting 2-acetyl-3-methylpyrazine with ammonium carbonate to form N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide.
Scientific Research Applications
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide is widely used in scientific research to investigate the role of autophagy in various biological processes. Autophagy is a cellular process that involves the degradation of cellular components, such as proteins and organelles, in lysosomes. It plays a critical role in maintaining cellular homeostasis and is involved in various physiological and pathological processes. N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide is a potent inhibitor of the class III PI3K, which is involved in the regulation of autophagy. By inhibiting the activity of PI3K, N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide can induce autophagy and promote the degradation of cellular components.
properties
IUPAC Name |
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-7-4-9(13-14)12-10(15)8-2-5-11-6-3-8/h2-7H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOWUKZMDAMQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7538362.png)
![2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B7538366.png)
![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)

![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)

![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)

